molecular formula C6H2BrFINO2 B1591851 1-Bromo-5-fluoro-2-iodo-3-nitrobenzene CAS No. 144580-17-6

1-Bromo-5-fluoro-2-iodo-3-nitrobenzene

Cat. No.: B1591851
CAS No.: 144580-17-6
M. Wt: 345.89 g/mol
InChI Key: FCTQLTWMQHZGJK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Bromo-5-fluoro-2-iodo-3-nitrobenzene is an aromatic compound with the molecular formula C6H2BrFINO2. This compound is characterized by the presence of bromine, fluorine, iodine, and nitro groups attached to a benzene ring. The unique combination of these substituents makes it an interesting subject for various chemical studies and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Bromo-5-fluoro-2-iodo-3-nitrobenzene typically involves multi-step reactions starting from simpler benzene derivatives. One common method includes:

    Nitration: Introducing a nitro group to the benzene ring using concentrated nitric acid and sulfuric acid.

    Halogenation: Sequential introduction of bromine, fluorine, and iodine atoms through electrophilic aromatic substitution reactions. Each halogenation step requires specific conditions and reagents, such as bromine in the presence of a catalyst like iron(III) bromide, fluorine using a fluorinating agent like Selectfluor, and iodine using iodine monochloride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using continuous flow reactors and automated systems to control reaction conditions precisely.

Chemical Reactions Analysis

Types of Reactions

1-Bromo-5-fluoro-2-iodo-3-nitrobenzene can undergo various chemical reactions, including:

    Substitution Reactions: The halogen atoms (bromine, fluorine, iodine) can be replaced by other groups through nucleophilic aromatic substitution.

    Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like tin(II) chloride or hydrogen in the presence of a catalyst.

    Oxidation Reactions: Although less common, the compound can undergo oxidation under specific conditions to form different oxidation states of the substituents.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Reduction: Tin(II) chloride in hydrochloric acid or catalytic hydrogenation.

    Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

Major Products

    Substitution: Formation of derivatives with different substituents replacing the halogens.

    Reduction: Formation of 1-Bromo-5-fluoro-2-iodo-3-aminobenzene.

    Oxidation: Formation of various oxidized products depending on the reaction conditions.

Scientific Research Applications

1-Bromo-5-fluoro-2-iodo-3-nitrobenzene has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules. Its unique substituents make it valuable for studying reaction mechanisms and developing new synthetic methodologies.

    Biology: Potential use in the development of bioactive compounds and pharmaceuticals. The compound’s structure allows for modifications that can lead to new drugs or biological probes.

    Medicine: Research into its derivatives for potential therapeutic applications, including anti-cancer and anti-inflammatory agents.

    Industry: Used in the production of specialty chemicals and materials, such as advanced polymers and electronic materials.

Mechanism of Action

The mechanism of action of 1-Bromo-5-fluoro-2-iodo-3-nitrobenzene depends on its specific application. In chemical reactions, the compound’s substituents influence its reactivity and interaction with other molecules. For example, the nitro group is an electron-withdrawing group, making the benzene ring more susceptible to nucleophilic attack. The halogens can participate in various substitution reactions, altering the compound’s properties and reactivity.

Comparison with Similar Compounds

Similar Compounds

  • 1-Bromo-3-fluoro-5-nitrobenzene
  • 1-Bromo-2-fluoro-3-nitrobenzene
  • 1-Iodo-3-nitrobenzene
  • 1-Fluoro-3-nitrobenzene

Uniqueness

1-Bromo-5-fluoro-2-iodo-3-nitrobenzene is unique due to the presence of three different halogens and a nitro group on the benzene ring. This combination of substituents provides a distinct set of chemical properties and reactivity patterns, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

1-bromo-5-fluoro-2-iodo-3-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2BrFINO2/c7-4-1-3(8)2-5(6(4)9)10(11)12/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCTQLTWMQHZGJK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1[N+](=O)[O-])I)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2BrFINO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90598749
Record name 1-Bromo-5-fluoro-2-iodo-3-nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90598749
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

345.89 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

144580-17-6
Record name Benzene, 1-bromo-5-fluoro-2-iodo-3-nitro-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=144580-17-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Bromo-5-fluoro-2-iodo-3-nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90598749
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Mix 4-fluoro-2-bromo-6-nitroaniline (15.5 g, 66.0 mmol) and 50% sulfuric acid (200 mL) and cool to 0°-5° C. Add, by dropwise addition, a solution of sodium nitrite (6.0 g, 86.4 mmol) in water (50 mL). Stir for 30 minutes and add solid potassium iodide (29 g, 173 mmol). Take up the product in ethyl acetate (300 mL), wash with saturated sodium hydrogen carbonate (2×200 mL), saturated sodium metabisulfite (2×200 mL) and water (200 mL). Dry (MgSO4), evaporate the solvent in vacuo and purify by silica gel chromatography to give 1-iodo-2-nitro-4-fluoro-6-bromobenzene as a yellow crystalline solid (17.81 g, 76%); mp 75°-76° C.
Quantity
15.5 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
reactant
Reaction Step One
Quantity
6 g
Type
reactant
Reaction Step Two
Quantity
29 g
Type
reactant
Reaction Step Three
Name
Quantity
50 mL
Type
solvent
Reaction Step Four
Quantity
300 mL
Type
solvent
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Bromo-5-fluoro-2-iodo-3-nitrobenzene
Reactant of Route 2
Reactant of Route 2
1-Bromo-5-fluoro-2-iodo-3-nitrobenzene
Reactant of Route 3
1-Bromo-5-fluoro-2-iodo-3-nitrobenzene
Reactant of Route 4
Reactant of Route 4
1-Bromo-5-fluoro-2-iodo-3-nitrobenzene
Reactant of Route 5
1-Bromo-5-fluoro-2-iodo-3-nitrobenzene
Reactant of Route 6
Reactant of Route 6
1-Bromo-5-fluoro-2-iodo-3-nitrobenzene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.